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Compound of Interest

Compound Name: H-Lys(Fmoc)-OMe.HCl

Cat. No.: B13694650

Get Quote

Executive Summary
H-Lys(Fmoc)-OMe·HCl is a specialized lysine derivative that reverses the standard polarity of

Solid-Phase Peptide Synthesis (SPPS).[1] Unlike the standard Fmoc-Lys(Boc)-OH used in

Fmoc-SPPS, this building block features a free

-amine, a C-terminal methyl ester, and an Fmoc-protected

-amine.

This unique configuration enables "Inverse Orthogonality," making it the ideal scaffold for:

Solution-Phase Synthesis: Where the C-terminal ester serves as a permanent protecting

group or a precursor to amides/hydrazides.

Branched/Dendrimeric Peptides: Allowing selective side-chain manipulation (via Fmoc

removal) while preserving the N-terminal backbone (protected by Boc or Z groups).[1]

Convergent Synthesis: As a C-terminal acceptor block for segment condensation.
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Property Specification

Chemical Name
Methyl N-ε-(9-fluorenylmethoxycarbonyl)-L-

lysinate hydrochloride

Formula

Molecular Weight 418.91 g/mol

Appearance White to off-white powder

Solubility
High in DMSO, DMF, Methanol.[1][2][3]

Moderate in DCM (requires base).

Hygroscopicity Hygroscopic.[1][4] Store desicated at -20°C.

Salt Form
Hydrochloride (.HCl).[1][5][6] Requires

neutralization (free-basing) prior to coupling.[1]

Strategic Framework: The "Boc-Backbone / Fmoc-
Sidechain" Strategy
The power of H-Lys(Fmoc)-OMe lies in its compatibility with Boc chemistry for the backbone,

allowing the Fmoc group to serve as a temporary protector for the side chain.

Alpha-Amine (

-NH2): Free.[1] Ready for coupling to Boc-AA-OH.

Side-Chain (

-NH-Fmoc): Base-labile.[1] Stable to TFA (used for Boc removal).[1]

C-Terminus (-OMe): Stable to mild acid and secondary amines.[1]

The Logic: By coupling a Boc-protected amino acid to H-Lys(Fmoc)-OMe, you create an

intermediate where the backbone can be extended (acid deprotection) or the side chain can be

functionalized (base deprotection) independently.[1]
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Start:
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(+ Boc-AA-OH / EDC / HOBt)
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Boc-AA-Lys(Fmoc)-OMe
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(TFA/DCM)

Result:
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(Ready for Side-chain coupling)
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Figure 1: The "Boc-Backbone / Fmoc-Sidechain" orthogonal workflow enabled by H-Lys(Fmoc)-

OMe.[1]

Detailed Protocol: Solution Phase Coupling
This protocol describes the coupling of Boc-Ala-OH (as a model amino acid) to H-Lys(Fmoc)-

OMe[1]·HCl.

Materials Required
Amine: H-Lys(Fmoc)-OMe[1]·HCl (1.0 equiv)[1][3]

Carboxyl: Boc-Ala-OH (1.1 equiv)[1]

Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)[1]

Base: DIEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)[1]

Workup: 5% Citric Acid, Sat. NaHCO3, Brine, Ethyl Acetate.[7]

Step-by-Step Methodology
1. Solubilization and Neutralization (Critical Step) The HCl salt prevents the amine from being

nucleophilic.[1] It must be neutralized in situ.

Dissolve H-Lys(Fmoc)-OMe·HCl (1 mmol, 419 mg) in 5 mL of DMF.[1]

Add DIEA (1.0 equiv, 174 µL) to the solution.[1][8] Stir for 5 minutes.

Observation: The solution may become slightly cloudy as DIEA·HCl salts form, but usually

remains clear in DMF.[1]

Note: Do not add excess base yet to avoid racemization potential.[1]

2. Activation of Carboxyl Component

In a separate vial, dissolve Boc-Ala-OH (1.1 mmol) and HOBt (1.2 mmol) in 3 mL DMF.
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Cool to 0°C in an ice bath.[1]

Add EDC·HCl (1.2 mmol).[1] Stir for 10 minutes at 0°C to form the active ester.

3. Coupling Reaction

Add the neutralized H-Lys(Fmoc)-OMe solution to the activated Boc-Ala-OH mixture.

Add the remaining DIEA (1.5 equiv) to ensure pH is maintained at ~8.[1]

Allow the reaction to warm to room temperature and stir for 4–12 hours.

Monitoring: Check via TLC (System: DCM/MeOH 95:5) or LC-MS.[1] The starting amine spot

should disappear.[1]

4. Workup (Extraction)

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).

Acid Wash: Wash with 5% Citric Acid (3 x 20 mL).[1]

Purpose: Removes unreacted amine, DIEA, and EDC byproducts.

Why Citric Acid? It is mild enough to preserve the Boc group and the Fmoc group.[9] Avoid

strong HCl.[1][8]

Base Wash: Wash with Saturated NaHCO3 (3 x 20 mL).[1]

Purpose: Removes unreacted Boc-Ala-OH and HOBt.

Brine Wash: Wash with Saturated NaCl (1 x 20 mL).[1]

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

5. Purification

The resulting Boc-Ala-Lys(Fmoc)-OMe is typically a white foam/solid.[1]
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If necessary, purify via Flash Column Chromatography (Hexane/EtOAc gradient).[1]

Advanced Workflow: Side-Chain Branching
Once you have the intermediate Boc-AA-Lys(Fmoc)-OMe, you can selectively remove the

Fmoc group to attach a new moiety to the lysine side chain.

Dissolution: Dissolve the intermediate in 20% Piperidine in DMF (v/v).

Reaction: Stir for 30 minutes at room temperature.

Note: The methyl ester is generally stable to piperidine for this duration. Avoid strong

hydroxide bases (NaOH/LiOH) which will hydrolyze the ester.[1]

Workup: Concentrate DMF/Piperidine under high vacuum. Co-evaporate with toluene to

remove piperidine traces.[1]

Result: You now have Boc-AA-Lys(NH2)-OMe.[1] The side chain is free for acylation (e.g.,

attaching a dye, a drug, or another peptide chain).[1]
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Issue Probable Cause Corrective Action

Low Solubility
The .HCl salt is polar; the

Fmoc group is hydrophobic.

Use DMF as the primary

solvent. Ensure sufficient DIEA

is added to free-base the

amine.

Fmoc Loss

Accidental exposure to

secondary amines or strong

base.[1]

Avoid using primary/secondary

amines in the workup.[1] Use

Citric Acid for acidic washes.[1]

[8]

Ester Hydrolysis

pH > 10 during aqueous

workup or presence of

LiOH/NaOH.[1]

Keep workup pH < 9.[1][10]

Never use hydroxide bases if

the methyl ester must be

preserved.

Racemization
High temperature or excess

base during coupling.[1]

Pre-activate at 0°C. Use HOBt

or HOAt to suppress

racemization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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